![molecular formula C24H24N2O7 B2743149 ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate CAS No. 951958-04-6](/img/structure/B2743149.png)
ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. Chromenes and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, chromene derivatives are known to undergo a variety of chemical reactions, including substitutions and additions, depending on the conditions .Scientific Research Applications
Impurity Profile Characterization
Research on structurally similar compounds highlights their potential applications in the development of drugs targeting thrombotic disorders. The impurity profile of such compounds is critical for ensuring their efficacy and safety. For instance, the impurity profile of a highly active platelet aggregation inhibitor was determined using liquid chromatography-mass spectrometry, emphasizing the importance of characterizing byproducts in drug synthesis for therapeutic applications (Thomasberger, Engel, & Feige, 1999).
Antimicrobial and Antimicrobial Activity
Compounds with chromene structures, similar to the ethyl compound , have been synthesized and evaluated for their biological properties, including antibacterial activity. These studies show that such compounds can be potent against various bacterial and fungal organisms, indicating their potential as antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Cancer Research
Certain derivatives, including those structurally related to ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate, have been explored for their potential in cancer therapy. Research indicates these compounds can overcome drug resistance in cancer cells, a significant barrier in cancer treatment, and selectively kill drug-resistant cells over parent cancer cells (Das et al., 2009).
Estrogen Receptor Binding and Cytotoxic Activities
The synthesis of compounds containing chromene fragments has been investigated for their binding affinity to estrogen receptors and cytotoxic activities against cancer cell lines. This research provides insights into the design of more effective anticancer agents with potential applications in breast cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
DNA Binding Studies
Benzochromene derivatives, akin to the compound of interest, have been synthesized and evaluated for their anti-proliferative properties and DNA binding capabilities. These compounds induce apoptosis in cancer cells and have the potential for colon cancer treatment, highlighting the importance of understanding compound-DNA interactions for therapeutic development (Ahagh et al., 2019).
Mechanism of Action
Target of Action
The primary targets of “ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate” are currently unknown. This compound is structurally similar to other chromen-3-yl compounds , which have been found to exhibit various biological activities.
Mode of Action
Given its structural similarity to other chromen-3-yl compounds, it may interact with its targets in a similar manner . .
Pharmacokinetics
Its bioavailability, how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted, are all factors that would need to be investigated in pharmacokinetic studies .
Future Directions
properties
IUPAC Name |
ethyl 4-[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7/c1-3-31-24(29)26-12-10-25(11-13-26)23(28)16-4-6-17(7-5-16)33-21-15-32-20-14-18(30-2)8-9-19(20)22(21)27/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYZZWZOXATPCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

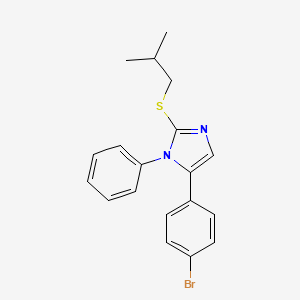
![Ethyl 2-(2-(3,4-dimethylphenyl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2743069.png)
![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)


![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)
![(3-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2743081.png)
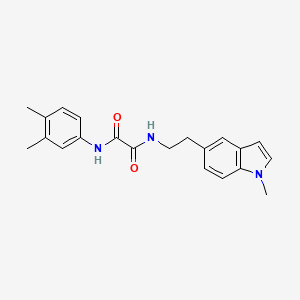
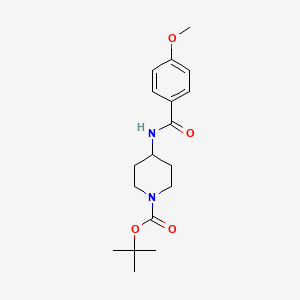
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2743085.png)
![N-[Furan-2-yl-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2743086.png)
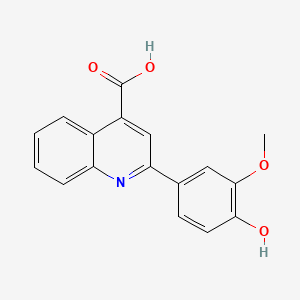
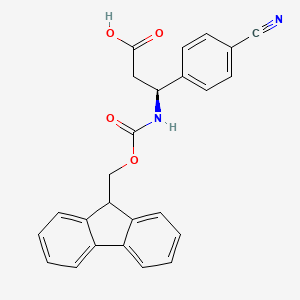
![1-Bromo-3-(4-fluorophenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2743089.png)